![molecular formula C18H20O5 B12885153 1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan CAS No. 24565-66-0](/img/structure/B12885153.png)
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the dibenzofuran family, which is characterized by a fused ring system containing two benzene rings and one furan ring. The presence of methoxy and methyl groups at specific positions on the dibenzofuran core contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Core: The initial step involves the formation of the dibenzofuran core through cyclization reactions of appropriate precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced at the 1, 3, 7, and 9 positions using methylation reactions with reagents such as dimethyl sulfate or methyl iodide.
Introduction of Methyl Groups: Methyl groups are introduced at the 2 and 6 positions using alkylation reactions with reagents such as methyl bromide or methyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Interacting with Biomolecules: Binding to proteins, nucleic acids, or other biomolecules to alter their function or stability.
Vergleich Mit ähnlichen Verbindungen
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan can be compared with other similar compounds, such as:
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzofuran: Similar structure but different substitution pattern.
2,6-Dimethyldibenzo[b,d]furan: Lacks methoxy groups, leading to different chemical properties.
1,3,7,9-Tetramethoxydibenzofuran: Lacks methyl groups, resulting in distinct reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
24565-66-0 |
|---|---|
Molekularformel |
C18H20O5 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
1,3,7,9-tetramethoxy-2,6-dimethyldibenzofuran |
InChI |
InChI=1S/C18H20O5/c1-9-12(20-4)8-14-16(17(9)22-6)15-13(21-5)7-11(19-3)10(2)18(15)23-14/h7-8H,1-6H3 |
InChI-Schlüssel |
JXAXVNKGLQZNMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1OC)OC)C3=C(C(=C(C=C3O2)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885076.png)
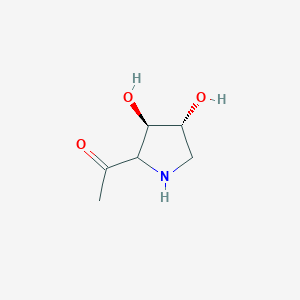
![2-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12885084.png)
![8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12885089.png)
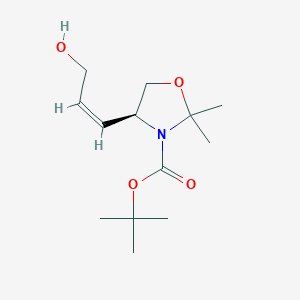
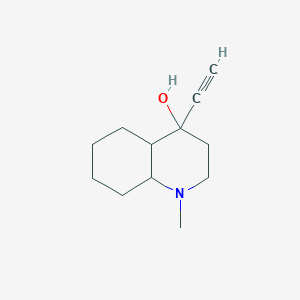

![4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885119.png)
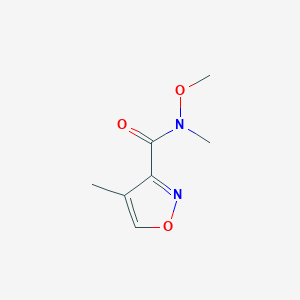
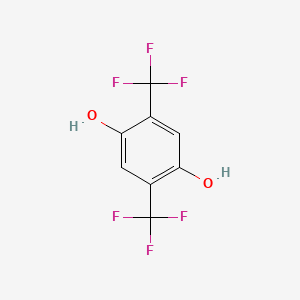
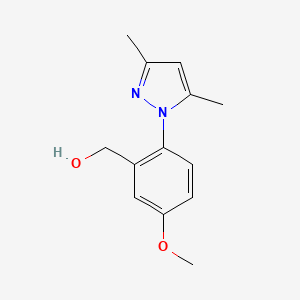

![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)

